molecular formula C11H10N2O2 B1608575 4-(4-Methoxyphenyl)pyrimidin-2-ol CAS No. 674810-96-9

4-(4-Methoxyphenyl)pyrimidin-2-ol

Cat. No. B1608575
CAS RN: 674810-96-9
M. Wt: 202.21 g/mol
InChI Key: HRLRMYOMZYYDCE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyrimidin-2-ol is a chemical compound with the CAS Number: 674810-96-9 . It has a molecular weight of 202.21 . The IUPAC name for this compound is 4-(4-methoxyphenyl)-2-pyrimidinol .


Molecular Structure Analysis

The InChI code for 4-(4-Methoxyphenyl)pyrimidin-2-ol is 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) . This indicates the presence of a methoxyphenyl group attached to the pyrimidin-2-ol.


Physical And Chemical Properties Analysis

4-(4-Methoxyphenyl)pyrimidin-2-ol is a solid at room temperature . It should be stored in a dry, sealed environment . .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been shown to possess significant antimicrobial properties. They form the central core for various biologically active compounds and play an essential role in DNA and RNA, impacting various life processes .

Analgesic Properties

Some pyrimidin-2-ol derivatives have demonstrated potent analgesic activities, which could be explored for pain management solutions .

Anticancer Activities

Novel series of pyrimidin-2-amine derivatives, which are structurally related to pyrimidin-2-ol, have been synthesized and evaluated for their anticancer activities. These compounds exhibited moderate to high antiproliferative activity compared to standard drugs like cisplatin .

Chemotherapeutic Agents

Derivatives of pyrimidin-2-amine, which share a core structure with pyrimidin-2-ol, have been designed as potential anticancer chemotherapeutic agents. Clonogenic long-term survival assays were performed to screen these compounds for their efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 4-(4-Methoxyphenyl)pyrimidin-2-ol are not mentioned in the search results, there is ongoing research into the potential therapeutic applications of pyrimidines . This includes the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLRMYOMZYYDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406421
Record name 4-(4-methoxyphenyl)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyrimidin-2-ol

CAS RN

674810-96-9
Record name 4-(4-methoxyphenyl)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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